5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, indicating their significant antibacterial activity. This showcases the compound's utility in developing new antibacterial agents (Rahmouni et al., 2014).
- Another research focused on the synthesis and structure-activity relationships for anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidin-7-amines, highlighting their potential as inhibitors of Mycobacterium tuberculosis, underscoring the compound's relevance in addressing tuberculosis (Sutherland et al., 2022).
Antimicrobial Applications
- Compounds derived from pyrazolo[1,5-a]pyrimidin-7-amine have shown promising antimicrobial effects, suggesting their application in developing new antimicrobial agents for coating surfaces and in printing ink paste, providing a means to combat microbial contamination in various environments (El‐Wahab et al., 2015).
Anti-Cancer and Anti-Inflammatory Applications
- Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed their potential in cancer treatment and as anti-inflammatory drugs, suggesting a broader therapeutic application (Rahmouni et al., 2016).
Corrosion Inhibition
- Studies on pyrazolo[1,5-a]pyrimidin-7-amine derivatives have also explored their use as corrosion inhibitors, providing valuable insights into their application in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (Abdel Hameed et al., 2020).
Future Directions
The future directions for the study of “5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in various fields, such as medicine, could be investigated .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It can be inferred that as a purine analogue, it may interfere with purine metabolism, potentially inhibiting the synthesis of dna, rna, and proteins .
Biochemical Pathways
Given its similarity to other pyrazolo[1,5-a]pyrimidines, it is likely to affect pathways related to purine metabolism .
Result of Action
Similar compounds have been reported to exhibit antitrypanosomal activity .
Action Environment
Similar compounds have been reported to exhibit excellent thermal stability .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that 5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine may interact with enzymes, proteins, and other biomolecules involved in purine metabolism.
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors . This suggests that this compound may exert its effects at the molecular level through interactions with light-sensitive biomolecules.
Temporal Effects in Laboratory Settings
It is known that pyrazolo[1,5-a]pyrimidines can have good solid-state emission intensities . This suggests that this compound may have stable optical properties over time.
Metabolic Pathways
Given that pyrazolo[1,5-a]pyrimidines are purine analogues , it is possible that this compound may interact with enzymes or cofactors involved in purine metabolism.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-13-11-17(22-15-7-9-19-10-8-15)23-18(21-13)16(12-20-23)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEQOSONBFFQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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